molecular formula C10H7BrO3S B2624257 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 62913-20-6

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No. B2624257
CAS RN: 62913-20-6
M. Wt: 287.13
InChI Key: DCUNVSRVSROHQY-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7BrO3S . It is a derivative of thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H .


Synthesis Analysis

The synthesis of thiophene derivatives, including 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains bromine, methoxy, and carboxylic acid functional groups .


Chemical Reactions Analysis

Thiophene derivatives, including 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid, can undergo a variety of chemical reactions. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Future Directions

The future directions of research on 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid could involve exploring its potential biological activities and applications in medicinal chemistry . Further studies could also focus on developing more efficient synthesis methods .

properties

IUPAC Name

3-bromo-5-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUNVSRVSROHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid

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